Potassium ethyltrifluoroborate
Description
Evolution and Significance in Organoboron Chemistry
The journey of organoboron compounds in chemical synthesis has been transformative, with the Suzuki-Miyaura cross-coupling reaction standing as a pillar of modern synthetic methodology. nih.gov Initially, the field was dominated by boronic acids and their esters. sigmaaldrich.com While instrumental, these compounds possess inherent limitations, including potential instability, difficulty in purification, and for boronic acids, a propensity to form cyclic anhydrides (boroximes), which can complicate stoichiometry. sigmaaldrich.comorgsyn.org
The introduction of potassium organotrifluoroborates, including potassium ethyltrifluoroborate, represented a significant leap forward. nih.gov These crystalline solids are generally stable to air and moisture, allowing for indefinite storage without special precautions. nih.govnih.gov This stability circumvents many of the handling issues associated with their predecessors. The development of potassium organotrifluoroborates has provided a new class of nucleophilic boron reagents that are not only convenient to handle but also exhibit a broad range of reactivity in various catalytic systems. nih.gov Their synthesis is often straightforward, for instance, through the reaction of the corresponding organoborane with potassium hydrogen fluoride (B91410) (KHF2). nih.gov
Strategic Advantages in Synthetic Methodologies
The utility of this compound in synthetic chemistry is underpinned by several key advantages that make it a preferred reagent in many applications, particularly in late-stage functionalization where reliability and compatibility are paramount. frontierspecialtychemicals.comacs.org
Enhanced Stability Profile
A defining feature of this compound is its exceptional stability compared to other organoboron reagents like boronic acids and boronate esters. sigmaaldrich.combohrium.com This stability is attributed to the tetracoordinate nature of the boron atom, which is bonded to three electron-withdrawing fluorine atoms and one ethyl group, forming a stable anionic complex. rsc.org This structure makes the carbon-boron bond less susceptible to cleavage under a variety of reaction conditions that would typically degrade other organoboron compounds. bohrium.comnih.gov
For instance, organotrifluoroborates are resistant to many common oxidants. nih.gov This robustness allows for chemical manipulations on other parts of the molecule without affecting the trifluoroborate moiety, a concept that has expanded the scope of organoboron chemistry. bohrium.comnih.gov They are also less prone to protodeboronation, a common side reaction with boronic acids, especially under basic conditions used in many cross-coupling reactions. rsc.orgsigmaaldrich.com
The stability of this compound is not just an academic curiosity; it has practical implications for its use in the laboratory. As air- and moisture-stable crystalline solids, they are easy to handle, weigh, and store, which is a significant advantage over the often sensitive and difficult-to-purify boronic acids. sigmaaldrich.comnih.gov
Table 1: Comparison of Properties of Organoboron Reagents
| Property | Boronic Acids | Boronate Esters | Potassium Organotrifluoroborates |
|---|---|---|---|
| Stability to Air & Moisture | Often unstable, can dehydrate to form boroximes. orgsyn.org | Generally more stable than boronic acids. rsc.org | Highly stable, crystalline solids. nih.govnih.gov |
| Purification | Can be difficult to purify. sigmaaldrich.com | Can be purified by chromatography. rsc.org | Often easily purified by recrystallization. nih.gov |
| Handling | Can be challenging due to instability. orgsyn.org | Easier to handle than boronic acids. | Easy to handle and store. nih.gov |
| Susceptibility to Protodeboronation | Prone to this side reaction. rsc.org | Less prone than boronic acids. sigmaaldrich.com | Significantly less prone. sigmaaldrich.com |
Functional Group Tolerance
This compound exhibits broad functional group tolerance, a critical attribute for its application in the synthesis of complex and polyfunctional molecules. nih.govnih.gov This tolerance stems from the mild reaction conditions often employed in Suzuki-Miyaura cross-coupling reactions using this reagent. nih.gov The stability of the trifluoroborate group allows it to coexist with a wide array of functional groups that might be reactive towards other organometallic reagents.
Table 2: Examples of Functional Group Tolerance in Reactions with Potassium Alkyltrifluoroborates
| Coupling Partner | Functional Group Present | Reaction Type | Result | Reference |
|---|---|---|---|---|
| Alkenyl bromide | Silyl ether | Suzuki-Miyaura | Tolerated | nih.gov |
| Alkenyl bromide | Nitrile | Suzuki-Miyaura | Tolerated | nih.gov |
| Alkenyl bromide | Halide | Suzuki-Miyaura | Tolerated | nih.gov |
| Alkenyl bromide | Carbonyl group | Suzuki-Miyaura | Tolerated | nih.gov |
| Aryl chloride | Silyl ether | Suzuki-Miyaura | Tolerated | nih.gov |
| Aryl and heteroaryl bromides | Various (e.g., pyridines, quinolines, indoles) | Suzuki-Miyaura | Tolerated | nih.gov |
Properties
IUPAC Name |
potassium;ethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BF3.K/c1-2-3(4,5)6;/h2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIPADVFWNGSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635436 | |
| Record name | Potassium ethyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
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Molecular Weight |
135.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44248-07-9, 882871-21-8 | |
| Record name | Potassium ethyl(trifluoro)borate(1-) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40635436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium ethyltrifluoroboranuide | |
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| Record name | Potassium Ethyltrifluoroborate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Advances in the Synthesis of Potassium Ethyltrifluoroborate and Analogues
Established Synthetic Pathways for Organotrifluoroborates
Several robust and widely adopted methods exist for the general synthesis of potassium organotrifluoroborates. These foundational pathways include the conversion from boronic acids and esters, transmetalation from other organometallics, and hydroboration of unsaturated bonds. nih.govnih.gov
Conversion from Boronic Acids and Esters
The most direct and common method for preparing potassium organotrifluoroborates is the reaction of a corresponding boronic acid or boronic ester with potassium hydrogen difluoride (KHF₂). nih.govorgsyn.orgorgsyn.org This conversion is typically a high-yielding process where the organoboron compound is dissolved in a solvent like methanol (B129727) or a mixture of ether and water, followed by the addition of an aqueous solution of KHF₂. orgsyn.orgresearchgate.net The resulting trifluoroborate salt often precipitates from the solution and can be purified by simple filtration or recrystallization. researchgate.net
This method is applicable to a wide range of substrates, including alkyl, alkenyl, and aryl boronic acids. orgsyn.org When starting from boronic esters, such as the widely used pinacol (B44631) esters, the protocol can be optimized to achieve nearly quantitative yields by facilitating the removal of the pinacol byproduct. rsc.org
Table 1: Representative Conversion of Boronic Acids/Esters to Potassium Organotrifluoroborates
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic Acid | KHF₂ in MeOH | Potassium Phenyltrifluoroborate | 82% | researchgate.net |
| 5-Bromopentylboronic Acid | KHF₂ in Ether/H₂O | Potassium 5-Bromopentyltrifluoroborate | 62-90% | orgsyn.org |
| Naphthalene-1-boronic acid | KHF₂ in MeOH/H₂O | Potassium (naphthalen-1-yl)trifluoroborate | 95% | orgsyn.org |
| Aryl Pinacol Boronate Ester | KHF₂ in MeOH | Potassium Aryltrifluoroborate | >95% | rsc.org |
Transmetalation Routes from Organometallic Reagents
Transmetalation provides a powerful route to organotrifluoroborates, especially when the corresponding organohalide is more accessible than the boronic acid. researchgate.net This pathway involves the reaction of a highly reactive organometallic species, such as an organolithium or a Grignard reagent, with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate). nih.govorganic-chemistry.org This step forms a boronic ester intermediate, which is not isolated but is directly treated with an aqueous solution of KHF₂ to furnish the stable potassium organotrifluoroborate salt. organic-chemistry.orgacs.org
A key example of this strategy is the synthesis of potassium halomethyltrifluoroborates. nih.govacs.org For instance, reacting dibromomethane (B42720) with n-butyllithium (n-BuLi) at low temperature in the presence of triisopropyl borate, followed by quenching with KHF₂, yields potassium bromomethyltrifluoroborate in high yield. nih.govnih.gov This method has been crucial for accessing functionalized trifluoroborates that are otherwise difficult to prepare. acs.org
Hydroboration-Based Approaches
Hydroboration offers an efficient method for converting alkenes and alkynes into the corresponding alkyl- or alkenyltrifluoroborates. researchgate.netnih.gov This approach involves the addition of a boron-hydride bond across a carbon-carbon multiple bond. Modern hydroborating agents, such as dichloroborane or activated pyridine (B92270) borane (B79455) complexes, have been developed to improve selectivity and functional group tolerance. orgsyn.orgorgsyn.org
In a typical procedure, an alkene is treated with a hydroborating agent like a dichloroborane-dioxane complex. The resulting crude alkyldichloroborane or its corresponding boronic acid (after hydrolysis) is then directly converted to the potassium alkyltrifluoroborate salt by treatment with KHF₂. orgsyn.org This sequential, often one-pot, procedure is advantageous as it improves atom economy and avoids the use of expensive or difficult-to-remove protecting groups like pinacol. orgsyn.org This method has proven effective for synthesizing various haloalkyltrifluoroborates from their respective haloalkenes. orgsyn.orgnih.gov
Targeted Synthesis of Ethyltrifluoroborate Derivatives
Beyond the general pathways, more advanced strategies have been developed for the specific synthesis of complex and functionalized ethyltrifluoroborate analogues. These methods leverage the unique stability of the trifluoroborate moiety to perform chemical transformations on other parts of the molecule.
Nucleophilic Substitution Strategies for C-B Bond Formation
A significant advance in the synthesis of functionalized organotrifluoroborates is the use of nucleophilic substitution reactions. acs.org Research has demonstrated that potassium halomethyltrifluoroborates can serve as excellent electrophiles in S_N2 reactions. nih.gov A variety of nucleophiles—including carbanions, amines, and thiolates—can displace the halide to form a new carbon-carbon or carbon-heteroatom bond, all while leaving the robust trifluoroborate group intact. nih.govacs.org
This reactivity is a distinct advantage of trifluoroborates over boronic esters. In boronic esters, the Lewis acidic boron atom is susceptible to attack by nucleophiles, leading to a complex that facilitates intramolecular rearrangement rather than direct substitution. nih.gov The tetracoordinate and anionic nature of the boron in a trifluoroborate salt prevents this pathway, enabling direct S_N2 displacement at the adjacent carbon. nih.govnih.gov
This strategy has been applied to the synthesis of ethyltrifluoroborate derivatives. For example, potassium 2,2-dicyanoethyltrifluoroborate was synthesized in 92% yield from the reaction of the malononitrile (B47326) anion with potassium iodomethyltrifluoroborate. nih.gov This dicyano derivative can then be further alkylated at the carbon atom adjacent to the cyano groups, providing access to a range of di- and trisubstituted ethyltrifluoroborates. nih.govnih.gov
Table 2: Synthesis of Ethyltrifluoroborate Derivatives via Nucleophilic Substitution
| Electrophile | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Potassium Iodomethyltrifluoroborate | Malononitrile Anion | Potassium 2,2-Dicyanoethyltrifluoroborate | 92% | nih.gov |
| Potassium Iodomethyltrifluoroborate | Diethyl Malonate Anion | Potassium 2,2-Bis(ethoxycarbonyl)ethyltrifluoroborate | 86% | nih.gov |
| Potassium 2,2-Dicyanoethyltrifluoroborate | Iodoethane | Potassium 2,2-Dicyanobutyltrifluoroborate | 99% | nih.gov |
| Potassium 5-Bromopentyltrifluoroborate | Sodium Azide | Potassium 5-Azidopentyltrifluoroborate | 98% | wikipedia.org |
Catalytic Borylation Protocols
Several catalytic systems are prominent:
Palladium-catalyzed Miyaura Borylation: This reaction typically couples an aryl or alkenyl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst to form a boronic ester. organic-chemistry.orgmsu.edu The resulting ester is then easily converted to the trifluoroborate salt.
Iridium-catalyzed C-H Borylation: This cutting-edge method allows for the direct functionalization of C-H bonds. researchgate.net An iridium catalyst, often in conjunction with a specific ligand, can selectively convert an aromatic or even an aliphatic C-H bond into a C-B bond using a diboron reagent. researchgate.netrsc.org This provides a highly efficient route to boronic esters from unfunctionalized starting materials.
Rhodium and Copper-catalyzed Borylations: Rhodium catalysts are effective for the hydroboration of alkenes and alkynes, including directed hydroborations. organic-chemistry.org Copper catalysts have been employed for reactions such as the borylation of α,β-unsaturated compounds.
These catalytic methods generate boronic ester intermediates, which are then quantitatively converted to the desired potassium organotrifluoroborate salts upon treatment with KHF₂, as described in section 2.1.1.
Table 3: Overview of Catalytic Borylation Systems
| Catalyst System | Substrate Type | Reaction Type | Reference |
|---|---|---|---|
| Palladium (e.g., PdCl₂(dppf)) | Aryl/Alkenyl Halides | Cross-Coupling (Miyaura Borylation) | organic-chemistry.orgmsu.edu |
| Iridium (e.g., [Ir(cod)OMe]₂) | Arenes, Heteroarenes | C-H Activation/Borylation | researchgate.netrsc.org |
| Rhodium | Alkenes, Alkynes | Hydroboration | organic-chemistry.org |
| Copper | α,β-Unsaturated Amides | Conjugate Borylation |
Decarboxylative Approaches
The synthesis of potassium alkyltrifluoroborates, including potassium ethyltrifluoroborate, has been significantly advanced by the development of decarboxylative methods. These approaches are advantageous as they often utilize readily available and stable carboxylic acid derivatives as starting materials. A noteworthy method is the visible-light photoredox-catalyzed decarboxylative borylation of aliphatic carboxylic acid derivatives. organic-chemistry.org
This strategy provides access to primary and secondary alkyl boronates or tetrafluoroborates under additive-free conditions. organic-chemistry.org The reaction proceeds through a proposed catalytic cycle where an alkyl radical, generated via decarboxylation, reacts with a base-activated diboron species. organic-chemistry.org For instance, the decarboxylative borylation of propanoic acid derivatives can yield the corresponding ethylboronate, which is then readily converted to this compound.
Another innovative decarboxylative route involves the cross-coupling of carbamate-protected, glycine-derived N-hydroxyphthalimide (NHP) esters with a boron source. researchgate.net This nickel-catalyzed reductive protocol enables the efficient synthesis of protected aminomethyltrifluoroborates. researchgate.net While this specific example leads to an aminomethyl derivative, the underlying principle of decarboxylative cross-coupling represents a powerful tool for accessing functionalized organotrifluoroborates.
The scope of decarboxylative borylation extends to various aliphatic acid derivatives, offering a versatile pathway to a range of potassium alkyltrifluoroborates. The reaction conditions are typically mild, involving a photocatalyst and a suitable boron source.
Table 1: Representative Decarboxylative Borylation Reaction
| Starting Material | Boron Source | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Aliphatic Acid Derivative | Bis(pinacolato)diboron | Visible-light photoredox | Alkylboronate Ester | organic-chemistry.org |
| Glycine-derived NHP ester | Diboron species | Nickel catalyst | Aminomethyltrifluoroborate | researchgate.net |
These methods highlight a shift towards using abundant and sustainable starting materials for the synthesis of valuable organoboron reagents.
Asymmetric Synthesis and Chiral Induction in Ethyltrifluoroborate Chemistry
The generation of chiral organotrifluoroborates is of significant interest for stereoselective synthesis. While this compound itself is achiral, the methodologies developed for creating chiral analogues are crucial and often applicable to functionalized ethyltrifluoroborate precursors.
A prominent strategy for obtaining enantioenriched potassium organotrifluoroborates involves the conversion of chiral boronic esters. researchgate.net A general and efficient method has been developed for the transformation of chiral secondary and tertiary pinacolboronic esters into their corresponding potassium trifluoroborate salts with high fidelity. researchgate.net This process typically involves reacting the boronic ester with potassium hydrogen fluoride (B91410) (KHF₂) in a suitable solvent system, often with azeotropic removal of the pinacol byproduct to drive the reaction to completion and ensure high purity of the final product. researchgate.net This allows the chirality, established in the boronic ester through methods like asymmetric hydrogenation or catalytic borylation, to be transferred to the robust and versatile trifluoroborate salt.
Copper-catalyzed asymmetric 1,4-addition reactions represent another powerful approach to chiral organotrifluoroborates. researchgate.net For example, the conjugate addition of a diboron reagent, such as tetrahydroxydiboron (B82485) (THDB), to α,β-unsaturated amides in the presence of a chiral copper catalyst can produce β-trifluoroborato carbonyl compounds with high enantioselectivity. researchgate.net The resulting chiral boronic acid can then be converted to the corresponding potassium trifluoroborate salt.
Chiral induction can also be achieved by reacting an organotrifluoroborate with a chiral substrate. The stereoselective nucleophilic addition of potassium organotrifluoroborates to chiral cyclic N-acyliminium ions serves as a key example. researchgate.net In this case, the chirality of the N-acyliminium ion directs the approach of the nucleophilic organotrifluoroborate, leading to the formation of functionalized N-heterocycles with high diastereoselectivity. researchgate.net
The use of chiral ligands is fundamental to many of these asymmetric transformations. Chiral phosphoramidites, for instance, have been employed as ligands in rhodium-catalyzed asymmetric conjugate additions of potassium organotrifluoroborates to enones. acs.org Although this is a reaction of an organotrifluoroborate, the principles of using chiral metal-ligand complexes to control stereochemistry are central to the field.
Table 2: Methods for Asymmetric Synthesis of Chiral Organotrifluoroborates
| Method | Key Feature | Starting Material Example | Product Type | Ref |
|---|---|---|---|---|
| Conversion of Chiral Esters | Transfer of existing chirality | Enantioenriched pinacolboronic ester | Chiral potassium trifluoroborate | researchgate.net |
| Copper-Catalyzed 1,4-Addition | De novo creation of chiral center | α,β-Unsaturated amide + Diboron | Chiral β-trifluoroborato amide | researchgate.net |
| Substrate-Controlled Induction | Diastereoselective addition | Achiral organotrifluoroborate + Chiral N-acyliminium ion | Diastereomerically enriched heterocycle | researchgate.net |
These methodologies provide access to a diverse range of chiral organotrifluoroborates, which are valuable building blocks in modern organic synthesis.
Mechanistic Elucidations of Potassium Ethyltrifluoroborate Transformations
Pathways in Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides the primary means by which potassium ethyltrifluoroborate is utilized in carbon-carbon bond formation. The mechanisms of these reactions, particularly those catalyzed by palladium and rhodium, have been the subject of detailed investigation to understand and optimize reaction outcomes.
Palladium-Catalyzed Processes: Detailed Mechanistic Investigations
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of palladium-catalyzed C(sp²)-C(sp³) bond formation, and this compound is an effective coupling partner. nih.gov The general catalytic cycle, while extensively studied for other organoboron reagents, applies to ethyltrifluoroborate and involves three key steps: oxidative addition, transmetalation, and reductive elimination. uvic.camit.edu
The reaction typically begins with a Pd(0) complex, which undergoes oxidative addition with an organic halide (e.g., an alkenyl or aryl bromide) to form a Pd(II) intermediate. uvic.cauib.no The subsequent and often rate-determining step is transmetalation. For potassium organotrifluoroborates, this step requires a base (e.g., Cs₂CO₃ or K₂CO₃) to facilitate the transfer of the ethyl group from the boron atom to the palladium center. nih.govacs.org It is proposed that the base assists in the formation of a more nucleophilic boronate species from the trifluoroborate salt, or a hydroxo- or alkoxopalladium complex that undergoes facile exchange with the organotrifluoroborate. The final step is reductive elimination from the dialkyl- or alkyl-aryl-Pd(II) complex, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. mit.edu
Investigations have shown that the choice of catalyst and reaction conditions significantly impacts reaction efficiency. For instance, in the coupling of potassium alkyltrifluoroborates with alkenyl bromides, a screen of palladium catalysts revealed that PdCl₂(dppf)·CH₂Cl₂ provided superior yields and faster reaction times compared to Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and PCy₃. nih.gov
Table 1: Effect of Palladium Catalyst on the Cross-Coupling of this compound
| Catalyst (10 mol %) | Base (3.0 equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 13 | nih.gov |
| Pd(OAc)₂/2PCy₃ | Cs₂CO₃ | Toluene/H₂O | 80 | 41 | nih.gov |
| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 | 83 | nih.gov |
Data derived from the cross-coupling of this compound with a model alkenyl bromide. nih.gov
Rhodium-Catalyzed Additions and Related Mechanisms
Rhodium catalysts unlock different modes of reactivity for this compound, most notably in 1,2- and 1,4-addition reactions to carbonyl compounds and other electrophiles. bristol.ac.ukorganic-chemistry.org A significant finding in this area is the rhodium-catalyzed 1,2-addition to aldehydes, which proceeds with complete retention of stereochemistry for chiral secondary alkyltrifluoroborates. bristol.ac.uk This suggests a mechanism that avoids the formation of free radical intermediates, which would likely lead to racemization.
The proposed mechanism for the 1,2-addition involves the transmetalation of the ethyl group from the trifluoroborate salt to the rhodium center, forming an ethylrhodium(I) species. This species then adds across the carbon-oxygen double bond of the aldehyde via a nucleophilic attack or an insertion process. Subsequent hydrolysis or protonolysis of the resulting rhodium(I) alkoxide releases the secondary alcohol product and regenerates a rhodium(I) species that can re-enter the catalytic cycle. The lack of β-hydride elimination, even with susceptible substrates, is a noteworthy feature of this transformation. bristol.ac.uk
In some cases, rhodium catalysis can be combined with electrochemistry for C-H alkylation. For example, the late-stage C(sp²)-H alkylation of purine (B94841) derivatives has been achieved using this compound as the alkyl source under rhodaelectro-catalyzed conditions. acs.orgnih.gov Mechanistic studies suggest a rhodium(III/IV/II) catalytic cycle where anodic oxidation induces the key reductive elimination step. nih.gov
Role of Ligand Design and Catalyst Tuning in Reaction Selectivity
The choice of ligand coordinated to the metal center is critical in controlling the activity and selectivity of the catalyst. In palladium-catalyzed cross-couplings, ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have proven effective for coupling alkyltrifluoroborates. nih.govacs.org The bidentate nature and specific bite angle of dppf are believed to stabilize the palladium center and promote the desired reductive elimination pathway. In C-N cross-coupling reactions, which share mechanistic similarities, the electronic properties of biarylphosphine ligands have been shown to directly influence the rate of reductive elimination, demonstrating the subtle yet powerful role of ligand tuning. mit.edu
For rhodium-catalyzed additions, bulky electron-rich phosphine (B1218219) ligands like P(tBu)₃ are often employed. organic-chemistry.org In asymmetric variants, chiral diene ligands are essential for achieving high enantioselectivity. nih.gov These chiral ligands create a specific steric and electronic environment around the rhodium atom, which dictates the facial selectivity of the addition of the ethylrhodium intermediate to the prochiral substrate, such as a ketimine. nih.gov The catalyst system can also be tuned by the choice of rhodium precursor, with complexes like [Rh(cod)Cl]₂ or [Rh(CH₂CH₂)₂Cl]₂ serving as common starting points. bristol.ac.ukorganic-chemistry.org
Table 2: Influence of Ligand/Catalyst on Rhodium-Catalyzed Transformations
| Reaction Type | Rhodium Source | Ligand/Additive | Substrates | Product Type | Reference |
|---|---|---|---|---|---|
| 1,2-Addition | [Rh(cod)Cl]₂ | - | Aldehyde + K-alkyl-BF₃ | Secondary Alcohol | bristol.ac.uk |
| Cross-Coupling | [Rh(CH₂CH₂)₂Cl]₂ | P(tBu)₃ / Acetone | Aldehyde + K-aryl-BF₃ | Ketone | organic-chemistry.org |
| Asymmetric Addition | Not Specified | Chiral Diene | Ketimine + K-organo-BF₃ | Chiral Amine | nih.gov |
Electrochemical Reaction Mechanisms and Oxidative Processes
This compound has emerged as a competent substrate in electrochemically driven cross-coupling reactions, offering a green alternative to methods that rely on chemical oxidants. Its utility is particularly noted in late-stage functionalization, where the introduction of an ethyl group onto a complex molecule is desired.
Research into the electrochemical C(sp²)–H alkylation of purine derivatives has identified this compound as a suitable alkylating agent under rhodium catalysis. nih.govacs.org In these transformations, anodic oxidation is employed to drive the catalytic cycle. While a detailed mechanism specific to ethyltrifluoroborate is part of ongoing research, a plausible pathway can be inferred from related electrochemical processes. The reaction likely involves the electrochemical oxidation of the Rh(III) catalyst to a higher oxidation state, which then facilitates the C-H activation of the substrate. The organotrifluoroborate then engages in transmetalation, followed by reductive elimination to form the C-C bond and regenerate the active catalyst.
A key advantage of potassium trifluoroborate salts, including the ethyl derivative, is their notable stability under oxidative conditions compared to other organoboron compounds like boronic acids and esters. This stability prevents the degradation of the boron functionality during oxidative processes, allowing for clean and efficient transformations.
In studies examining various alkylating agents for the late-stage functionalization of purine derivatives, this compound was found to be a successful substrate, leading to the desired alkylation products. nih.govacs.org This contrasts with other alkyltrifluoroborates, such as n-butyl, trifluoromethyl, and cyclohexyl, which were reported to be unsuccessful under the same conditions. nih.govacs.org This highlights a degree of substrate specificity in these electrochemical reactions.
Table 1: Suitability of Various Potassium Alkyltrifluoroborates in Electrochemical C(sp²)-H Alkylation of Purine Derivatives
| Alkyltrifluoroborate Substrate | Outcome in Electrochemical Alkylation | Reference |
|---|---|---|
| This compound | Successful | nih.govacs.org |
| Potassium benzylic trifluoroborates | Successful | nih.govacs.org |
| Potassium n-butyltrifluoroborate | Unsuccessful | nih.govacs.org |
| Potassium trifluoromethyltrifluoroborate | Unsuccessful | nih.govacs.org |
The mechanism for related electrochemical reactions, such as those involving nitrogen-centered radicals, often proceeds through a proton-coupled electron transfer (PCET) process mediated by an additive and anodic oxidation. nih.gov For C-P bond formation, an oxidation-induced reductive elimination process has been suggested. acs.org It is probable that the electrochemical transformation of this compound involves analogous single-electron transfer (SET) processes and radical intermediates.
Stereochemical Course of Reactions Involving Ethyltrifluoroborates
The stereochemical outcome of reactions is a critical aspect of organic synthesis, particularly in the construction of chiral molecules. For reactions involving this compound, which is a primary alkyltrifluoroborate, the stereochemical course has been shown to be highly predictable, especially in palladium-catalyzed cross-coupling reactions.
Detailed mechanistic studies using deuterium-labeled stereochemical probes have demonstrated that primary alkyltrifluoroborates undergo transmetalation to palladium centers with a high degree of stereoretention. nih.gov This means that the absolute configuration of the carbon atom attached to the boron is retained throughout the transmetalation step of the catalytic cycle. This stereospecificity is a general feature, remaining largely independent of the electronic and steric properties of other components in the reaction, such as the phosphine ligand or the aryl electrophile. nih.gov
This behavior stands in sharp contrast to that of secondary alkyltrifluoroborates, where the stereochemical outcome can vary between net retention and net inversion of configuration. nih.gov The stereochemical course for secondary systems is sensitive to the electronic properties of the phosphine ligand and the aryl electrophile, as well as the steric bulk of the alkylboron nucleophile itself. nih.gov For primary alkyltrifluoroborates like the ethyl derivative, no such complex steric or electronic control over the stereochemical pathway has been observed, with stereoretention being the dominant pathway. nih.gov
The development of stereoselective one-pot processes further underscores the controlled stereochemistry of these reactions. For instance, the sequential disubstitution of 1,1-dibromoalkenes using alkenyltrifluoroborates followed by alkyltrifluoroborates, including this compound, proceeds stereoselectively to yield trisubstituted conjugated dienes. nih.gov
Table 2: Stereochemical Outcome of Transmetalation in Pd-Catalyzed Suzuki Reactions
| Alkyltrifluoroborate Type | General Stereochemical Course of Transmetalation | Influencing Factors | Reference |
|---|---|---|---|
| Primary (e.g., Ethyltrifluoroborate) | Stereoretentive | Broadly independent of electronic and steric effects | nih.gov |
Advanced Applications of Potassium Ethyltrifluoroborate in Complex Molecule Synthesis
Carbon-Carbon Bond Formation Strategies
The formation of carbon-carbon bonds is the cornerstone of organic synthesis. Potassium ethyltrifluoroborate serves as a proficient ethyl group donor in a variety of cross-coupling reactions, enabling the creation of crucial sp3-sp3 and sp3-sp2 linkages, as well as the functionalization of unsaturated systems.
The construction of carbon-carbon bonds between two sp3-hybridized centers is a formidable challenge in organic synthesis due to competing side reactions. However, the development of advanced catalytic systems has enabled the use of potassium alkyltrifluoroborates for such transformations. Palladium-catalyzed cross-coupling reactions have been developed to forge C(sp3)–C(sp3) bonds, representing a significant advancement in synthetic methodology. researchgate.net These reactions often employ specialized ligands and reaction conditions to facilitate the desired bond formation and suppress unwanted pathways. While direct examples focusing exclusively on this compound are part of a broader class of alkyltrifluoroborate reactions, its role as a primary alkyltrifluoroborate makes it a suitable substrate for these protocols, which are pivotal for synthesizing motifs found in many pharmaceutical and agrochemical compounds. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C(sp3)-C(sp2) bonds, and this compound is an excellent nucleophilic partner in these reactions. nih.gov It readily couples with a wide range of sp2-hybridized electrophiles, including aryl and alkenyl halides or triflates, under palladium catalysis. nih.govnih.gov These reactions are characterized by their mild conditions, high yields, and broad functional group tolerance, making them highly valuable in the synthesis of complex molecules. nih.gov
A typical protocol involves the reaction of an alkenyl bromide with this compound in the presence of a palladium catalyst, such as PdCl2(dppf)·CH2Cl2, and a base like cesium carbonate (Cs2CO3) in a toluene/water solvent system. nih.govnih.gov This methodology has proven effective for coupling with various substituted alkenyl bromides, affording the desired products in good to excellent yields. nih.gov For instance, the reaction of this compound with 2-bromo-3-methyl-2-cyclopenten-1-one (B1598302) yields the corresponding ethyl-substituted product in 83% yield. nih.gov
| Alkenyl Bromide Substrate | Catalyst (mol %) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-bromo-3-methyl-2-cyclopenten-1-one | PdCl2(dppf)·CH2Cl2 (10) | Cs2CO3 | Toluene/H2O | 80 | 83 | nih.gov |
| (E)-1-bromo-2-phenyl-1-ethene | PdCl2(dppf)·CH2Cl2 (10) | Cs2CO3 | Toluene/H2O | 80 | 75 | nih.gov |
| (E)-2-bromo-1-phenyl-1-propene | PdCl2(dppf)·CH2Cl2 (10) | Cs2CO3 | Toluene/H2O | 80 | 88 | nih.gov |
This table presents selected research findings on the Suzuki-Miyaura cross-coupling of this compound with alkenyl bromides to form sp3-sp2 carbon bonds.
This compound plays a dual role in the context of alkenes and alkynes. Firstly, organotrifluoroborates themselves are often synthesized from these unsaturated precursors through hydroboration followed by treatment with potassium hydrogen fluoride (B91410) (KHF2). nih.govorganic-chemistry.org Secondly, as a stable source of an ethyl nucleophile, this compound is used to functionalize molecules containing alkene and alkyne moieties.
Palladium-catalyzed cross-coupling reactions readily attach the ethyl group to alkenyl halides, as detailed in the previous section. nih.govnih.gov Furthermore, recent advancements in photoredox catalysis have expanded the scope of alkyne functionalization, enabling divergent pathways based on the reaction conditions and the nature of the nucleophiles. nih.gov While many of these methods focus on radical additions, the stability and predictable reactivity of this compound make it a candidate for developing new functionalization strategies for unsaturated systems under various catalytic manifolds.
Formation of sp3-sp2 Carbon Bonds
Late-Stage Functionalization and Derivatization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of a synthesis. nih.govrsc.org This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The stability and functional group tolerance of this compound make it an ideal reagent for LSF. frontierspecialtychemicals.com
This compound has been successfully employed in the late-stage ethylation of various bioactive scaffolds. nih.govacs.org Under electrochemical rhodium-catalyzed conditions, it serves as a suitable alkylating agent for the C-H functionalization of purine (B94841) derivatives. nih.govacs.org This method is highly valuable as it allows for the direct installation of an ethyl group onto complex heterocyclic systems that are common in pharmaceuticals, without requiring pre-functionalization of the substrate. nih.govacs.org
Notably, not all alkyltrifluoroborates are effective in these specific transformations; while this compound provides the desired alkylation products, other derivatives like n-butyl or cyclohexyltrifluoroborates have been reported as unsuccessful under similar conditions. nih.govacs.org This highlights the specific utility of the ethyl derivative in certain advanced LSF protocols. Photocatalytic methods, such as the Minisci reaction, also utilize this compound for the C-H functionalization of electron-deficient heteroarenes, further demonstrating its power as an LSF tool. interchim.com
| Bioactive Scaffold Class | Reaction Type | Reagent | Key Finding | Reference |
| Purine Derivatives | Electrochemical Rh-catalyzed C(sp2)-H Alkylation | This compound | Suitable substrate for late-stage ethylation. | nih.govacs.org |
| Electron-deficient Heteroarenes | Photocatalytic Minisci Reaction | This compound | Powerful tool for C-H functionalization to create analogues. | interchim.com |
| General Bioactive Architectures (e.g., estrone, nucleosides) | Electrochemical C-H Activation | This compound | Enables LSF under mild, oxidant-free conditions. | acs.org |
This table summarizes the application of this compound in the precision functionalization of important bioactive molecular frameworks.
The synthesis of natural products and their structurally complex analogues often requires robust and selective bond-forming reactions. The Suzuki-Miyaura coupling using this compound provides a reliable method for introducing ethyl groups into intricate intermediates during the total synthesis of natural products. nih.govnih.gov The reaction's compatibility with a wide array of sensitive functional groups, which are often present in natural product scaffolds, makes it a superior choice over more reactive organometallic reagents. sigmaaldrich.comnih.gov The ability to forge C(sp3)-C(sp2) bonds using this reagent has been instrumental in building key fragments of biologically active molecules. nih.govvulcanchem.com This strategic application allows chemists to efficiently construct complex carbon skeletons, accelerating the discovery and development of new therapeutic agents based on natural product templates.
Precision Functionalization of Bioactive Scaffolds
Functional Group Interconversions and Manipulations
The stability of the this compound and its organotrifluoroborate relatives allows for a variety of chemical modifications to be performed on other parts of the molecule while preserving the trifluoroborate moiety for subsequent reactions, such as cross-coupling. This orthogonality has enabled advanced applications in the synthesis of complex molecules through strategic functional group interconversions.
Stereoselective Dihydroxylation
The direct dihydroxylation of the saturated ethyl group in this compound is not a typical transformation. However, the trifluoroborate group's stability is highly advantageous in the context of olefin-containing organotrifluoroborates. The cis-dihydroxylation of alkenyltrifluoroborates is a significant transformation that produces diol-containing organotrifluoroborates. nih.gov These resulting molecules are valuable, stable intermediates that can participate in further synthetic steps, such as Suzuki-Miyaura cross-coupling reactions. nih.govubc.ca
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins. orientjchem.orgnih.gov This reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO). orientjchem.orgnih.gov Chirality is induced by the addition of chiral quinine-derived ligands, often pre-packaged in mixtures known as AD-mix-α and AD-mix-β. nih.gov
Research has demonstrated that olefin-containing potassium organotrifluoroborates can undergo efficient cis-dihydroxylation in moderate to excellent yields while retaining the trifluoroborate unit. nih.gov This tolerance to oxidative conditions highlights the robustness of the organotrifluoroborate functional group, making it a reliable protecting group for a boronic acid. The reaction creates novel, bifunctional building blocks where the newly installed diol can be further manipulated and the trifluoroborate is poised for subsequent carbon-carbon bond formation.
Table 1: Representative Conditions for Stereoselective Dihydroxylation of Alkenyltrifluoroborates This table provides a generalized summary of reaction conditions based on established protocols for Sharpless Asymmetric Dihydroxylation.
| Component | Role | Typical Reagents/Conditions |
| Substrate | Olefin Source | Potassium Alkenyltrifluoroborate |
| Catalyst | Osmium Source | Osmium Tetroxide (OsO₄, catalytic) |
| Co-oxidant | Regenerates Catalyst | K₃[Fe(CN)₆], N-Methylmorpholine N-oxide (NMO) |
| Chiral Ligand | Induces Enantioselectivity | (DHQ)₂PHAL (in AD-mix-α), (DHQD)₂PHAL (in AD-mix-β) |
| Solvent System | Reaction Medium | t-BuOH/H₂O mixture |
| Additive | Accelerates Catalytic Cycle | Methanesulfonamide (CH₃SO₂NH₂) |
| Temperature | Reaction Temperature | 0 °C to room temperature |
Reductive Amination Transformations
While this compound itself does not undergo reductive amination, the trifluoroborate moiety can be carried through such transformations when attached to a molecule bearing an aldehyde. The reductive amination of aldehyde-containing organotrifluoroborates provides a powerful route to novel amine-substituted organotrifluoroborates. nih.govorientjchem.orgbeilstein-journals.org These products are valuable building blocks, as the newly formed amine provides a site for further functionalization, and the intact trifluoroborate group remains available for cross-coupling reactions. beilstein-journals.org
The stability of the carbon-boron bond in organotrifluoroborates allows them to withstand a variety of reductive amination conditions. beilstein-journals.org This contrasts with the corresponding boronic acids, which can be sensitive to the reagents used. beilstein-journals.org Researchers have successfully developed several protocols using different hydride donors to reduce the imine or iminium ion intermediate, which is formed in situ from the reaction of the aldehyde-functionalized trifluoroborate with a primary or secondary amine. nih.govbeilstein-journals.org
Key findings from research in this area show that various reducing systems are effective. These include potassium formate (B1220265) with a palladium acetate (B1210297) catalyst, sodium triacetoxyborohydride, and pyridine (B92270) borane (B79455) complex. nih.govbeilstein-journals.org These methods have been applied to a range of aldehyde-containing aryl- and alkyltrifluoroborates, demonstrating broad utility. beilstein-journals.org The resulting aminotrifluoroborates can then be used in high-yield coupling reactions with aryl halides. beilstein-journals.org
Table 2: Protocols for Reductive Amination of Aldehyde-Containing Organotrifluoroborates Data synthesized from findings reported by Molander, G. A., et al. in The Journal of Organic Chemistry (2008). nih.govbeilstein-journals.org
| Hydride Source | Catalyst / Additives | Amine Type | Substrate Scope | Typical Yield |
| Potassium Formate | Pd(OAc)₂ (catalytic) | Secondary (e.g., piperidine, morpholine) | Aryltrifluoroborates | Good to Excellent |
| Sodium Triacetoxyborohydride (STAB) | Acetic Acid | Primary & Secondary | Aryltrifluoroborates | Good |
| Pyridine Borane | Acetic Acid | Primary & Secondary | Aryl- and Alkyltrifluoroborates | Good to Excellent |
Introduction of Fluorine-Containing Moieties
Potassium organotrifluoroborates, including alkenyl and aryl variants, serve as key substrates in reactions designed to introduce other fluorine-containing groups, most notably the trifluoromethyl (CF₃) group. nih.govbeilstein-journals.org The trifluoromethyl group is of immense interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. nih.govnih.gov In these transformations, the organotrifluoroborate acts as a stable and reliable coupling partner, while a separate reagent provides the CF₃ moiety.
Copper-mediated or copper-catalyzed radical trifluoromethylation has emerged as a prominent method. nih.govbeilstein-journals.org These reactions typically utilize an electrophilic or radical CF₃ source, such as Togni's reagent or the Langlois reagent (sodium triflinate, NaSO₂CF₃), in combination with an oxidant like tert-butyl hydroperoxide (TBHP). nih.govbeilstein-journals.org The process allows for the efficient trifluoromethylation of a variety of unsaturated organotrifluoroborates, including aryl, heteroaryl, and alkenyl types, under relatively mild conditions. nih.gov
The use of organotrifluoroborates is often advantageous over boronic acids in these reactions, as issues like protodeboronation can be minimized. nih.gov The stability and ease of handling of potassium organotrifluoroborates make them attractive for generating complex, trifluoromethylated molecules. beilstein-journals.orgbeilstein-journals.org Research has shown that a range of functional groups are tolerated, providing access to trifluoromethylated alkynes, alkenes, and arenes from their corresponding trifluoroborate precursors in fair to good yields. nih.gov
Table 3: Copper-Mediated Trifluoromethylation of Unsaturated Potassium Organotrifluoroborates This table summarizes general conditions for the introduction of a CF₃ group onto organotrifluoroborate substrates. nih.govbeilstein-journals.org
| CF₃ Source | Catalyst / Mediator | Oxidant / Additives | Substrate Scope |
| Langlois Reagent (NaSO₂CF₃) | CuCl, (CH₃CN)₄CuPF₆ | tert-Butyl hydroperoxide (TBHP), NaHCO₃ | Aryl-, Heteroaryl-, Alkenyl-, Alkynyltrifluoroborates |
| Togni's Reagent | Cu(I) source | Ligands (e.g., phenanthroline), Molecular Sieves | Aryltrifluoroborates |
| Ruppert-Prakash Reagent (TMSCF₃) | Cu(I) source | - | Aryl-, Heteroaryl-, Alkenylboronic acids (by extension) |
Spectroscopic and Computational Investigations of Potassium Ethyltrifluoroborate
Spectroscopic Elucidation of Reaction Intermediates and Transition States
The direct spectroscopic observation of transient intermediates and transition states in chemical reactions is a formidable challenge due to their fleeting lifetimes. Consequently, spectroscopic studies involving potassium ethyltrifluoroborate primarily focus on the detailed characterization of stable starting materials, reagents, and final products. nih.govnih.govnih.gov By comparing the spectral features of the reactants and products, chemists can infer the mechanistic pathways of the transformation. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this endeavor.
In the context of the Suzuki-Miyaura cross-coupling reaction, where potassium alkyltrifluoroborates are frequently used, spectroscopy confirms the successful transfer of the alkyl group. nih.govacs.orgnih.gov For instance, ¹H and ¹³C NMR spectra of the products show the appearance of signals corresponding to the ethyl group attached to a new molecular scaffold, while the disappearance of the characteristic trifluoroborate signals confirms the reaction's completion. nih.gov
¹¹B and ¹⁹F NMR spectroscopy are particularly powerful for probing the boron environment. The ¹¹B NMR spectrum of a potassium organotrifluoroborate salt typically shows a characteristic chemical shift, and the coupling between the boron and fluorine atoms can provide structural information. nih.govnih.gov Similarly, the ¹⁹F NMR spectrum provides data on the fluorine atoms attached to the boron center. nih.gov During a reaction, changes in these spectra indicate the transformation of the trifluoroborate group, such as its hydrolysis to a boronic acid prior to transmetalation. researchgate.net While some studies note that intermediate compounds can be difficult to assign due to broad signals in NMR spectra, the data obtained for stable products are crucial for confirming reaction outcomes. ub.edu
Infrared spectroscopy complements NMR data by identifying the vibrational modes of functional groups. The IR spectra of potassium alkoxyethyltrifluoroborates, for example, show characteristic absorption bands that are used for their structural confirmation. nih.gov
Interactive Table: Spectroscopic Data for Potassium Alkoxyethyltrifluoroborate Derivatives Data sourced from studies on Suzuki-Miyaura cross-coupling reactions. nih.gov
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (ν, cm⁻¹) |
|---|---|---|---|---|---|
| Potassium (2-Methoxyethyl)trifluoroborate | 3.40–3.36 (m, 2H), 3.18 (s, 3H), 0.62–0.43 (m, 2H) | 73.7, 57.6 | 4.90 (br s) | -139.8 | 2904, 1105, 1060, 1009, 984, 916, 608 |
| Potassium (2-Ethoxyethyl)trifluoroborate | 3.44–3.38 (m, 2H), 3.34 (q, J=7.0 Hz, 2H), 1.08 (t, J=7.0 Hz, 3H), 0.59–0.46 (m, 2H) | 71.1, 65.5, 15.8 | 4.91 (br s) | -139.9 | 2872, 1251, 1069, 1041, 938, 884, 732 |
| Potassium (2-Benzyloxyethyl)trifluoroborate | 7.35–7.27 (m, 4H), 7.22 (tt, J=6.4, 1.8 Hz, 1H), 4.41 (s, 2H), 3.55–3.51 (m, 2H), 0.65–0.59 (m, 2H) | 141.3, 128.9, 128.2, 127.7, 72.4, 71.6 | 4.81 (br s) | -139.8 | 2867, 1328, 1076, 977, 914, 692 |
| Potassium (2-Phenyloxyethyl)trifluoroborate | 7.22–7.18 (m, 2H), 6.85–6.83 (m, 2H), 6.79 (tt, J=7.3, 1.0 Hz, 1H), 4.03–3.99 (m, 2H), 0.76–0.71 (m, 2H) | 161.1, 130.0, 120.1, 115.4, 69.3 | 4.51 (br s) | -140.2 | 1491, 1224, 1082, 1006, 940, 762 |
Quantum Chemical Calculations on Reaction Pathways and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become essential for mapping the complex reaction pathways and energetics of reactions involving this compound. byu.eduresearchgate.net These computational methods allow for the investigation of the entire catalytic cycle of processes like the Suzuki-Miyaura reaction, including oxidative addition, transmetalation, and reductive elimination. mdpi.com
Following hydrolysis, the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step of the entire cycle. nih.gov DFT calculations have been used to model the transition states for this process. For example, studies have shown that transmetalation from a tetracoordinate boronate intermediate is energetically more favorable than from a tricoordinate boronic acid complex, with one calculation showing a 7.0 kcal/mol lower energy barrier for the former. chemrxiv.org In a model study of a Suzuki-Miyaura reaction on a Pd-H-Beta zeolite catalyst, the activation energy for the transmetalation step was calculated to be as high as 36.8 kcal mol⁻¹. nih.gov These computational insights are invaluable for understanding reaction kinetics and optimizing experimental conditions. rsc.orgljmu.ac.uk
Theoretical Studies on the Electronic Structure and Reactivity
Theoretical studies provide a fundamental understanding of the electronic structure of this compound, which in turn explains its reactivity. Methods such as Mulliken population analysis are used to calculate the distribution of atomic charges within the ethyltrifluoroborate anion. acs.orgacs.orguni-muenchen.de These analyses help in understanding the nucleophilic character of the organic group attached to the boron atom. scispace.com Studies on related aryltrifluoroborate salts show that charge distribution is influenced by substituents on the aromatic ring, which directly impacts the salt's reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory is another powerful tool for rationalizing the reactivity of molecules. numberanalytics.comwikipedia.org This theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). wikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). pku.edu.cn
In the case of this compound, the HOMO is associated with the C-B bond, making the ethyl group nucleophilic. Computational studies can calculate the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. pku.edu.cn This theoretical framework explains why potassium organotrifluoroborates act as effective nucleophilic partners in cross-coupling reactions, where they transfer their organic group to an electrophilic metal center. acs.org
Future Perspectives and Emerging Avenues in Potassium Ethyltrifluoroborate Research
Expansion of Catalytic Systems and Methodologies
A significant frontier in the application of potassium ethyltrifluoroborate lies in the development of novel catalytic systems that offer milder reaction conditions, greater efficiency, and improved sustainability.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions. rsc.orgbeilstein-journals.orgbeilstein-journals.org Potassium alkyltrifluoroborates, including the ethyl variant, are excellent precursors for carbon-centered radicals under oxidative photoredox conditions. nih.gov This compatibility opens up a host of new transformations that are difficult to achieve through traditional methods.
Recent studies have demonstrated the utility of this approach. For instance, a photoredox catalytic method was developed for the direct cyanation of alkyltrifluoroborates, providing a novel transformation of these readily available reagents under mild conditions. rsc.org Another significant advancement is the photoredox-catalyzed radical-radical coupling of potassium trifluoroborate salts with other radical precursors, such as acyl azoliums, to form new carbon-carbon bonds. nih.gov These methods are characterized by their tolerance of a wide variety of functional groups and their use of light as a traceless reagent. rsc.orgbeilstein-journals.org The future in this area will likely involve the discovery of new photocatalysts and reaction partners, expanding the scope of deboronative functionalization to create increasingly complex molecular architectures.
Table 1: Examples of Photoredox Catalysis with Alkyltrifluoroborates
| Reaction Type | Alkyltrifluoroborate Substrate | Coupling Partner/Reagent | Photocatalyst | Key Outcome | Reference |
|---|---|---|---|---|---|
| Deboronative Cyanation | Potassium Alkyltrifluoroborates | Source of Cyanide | Not specified in abstract | Direct formation of alkyl nitriles under mild conditions with broad functional group tolerance. | rsc.org |
| Radical-Radical Coupling | Potassium Benzylic Trifluoroborates | Acyl Azolium Triflates | Organic Photocatalyst | Formation of tertiary alcohols, which can be converted to substituted ketones. | nih.gov |
| Decarboxylative Borylation | Aliphatic Acid Derivatives | Diboron (B99234) Species | Not specified in abstract (Visible-light) | Synthesis of primary and secondary alkyl tetrafluoroborates under additive-free conditions. | organic-chemistry.org |
While palladium has been the dominant catalyst for cross-coupling reactions involving organoboron reagents, there is a strong and necessary push towards using more sustainable, earth-abundant metals like copper, nickel, and iron. scirp.orgrsc.orgnih.gov These metals are less expensive and more environmentally benign, making them attractive for large-scale industrial processes. nih.govbeilstein-journals.org
Research has already shown the viability of this approach. Copper, in particular, has been used effectively in reactions with organotrifluoroborates. For example, an inexpensive copper(I)-catalyzed borylation reaction has been developed for the synthesis of potassium alkoxyethyltrifluoroborates. nih.gov Furthermore, copper catalysis has been successfully employed for the nucleophilic fluorination of arylpotassium trifluoroborates, demonstrating its utility in C-F bond formation. beilstein-journals.org The development of new ligands and reaction conditions for earth-abundant metal catalysts is a critical area of ongoing research. mdpi.comrsc.org Future work will likely expand the scope of these catalysts to replicate and surpass the efficiency of palladium in coupling reactions involving this compound, including its application in C(sp²)-C(sp³) bond formation.
Table 2: Earth-Abundant Metal Catalysis Involving Organotrifluoroborates
| Metal Catalyst | Reaction Type | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Copper(I) | Borylation | Non-activated alkyl halides | Inexpensive and efficient synthesis of functionalized alkyltrifluoroborates. | nih.gov |
| Copper(II) | Nucleophilic Fluorination | Arylpotassium trifluoroborates | Simple and practical process for C-F bond formation using KF as the fluoride (B91410) source. | beilstein-journals.org |
| Iron(III) | Hydroamidation | Aminoalkenes | Highly effective diastereoselective cyclization to form substituted pyrrolidines. | mdpi.com |
Integration with Photoredox Catalysis
Innovations in Asymmetric Catalysis for Enantioselective Transformations
Enantioselective synthesis, the ability to produce a single enantiomer of a chiral molecule, is of paramount importance in fields like pharmaceuticals and agrochemicals, where different enantiomers can have vastly different biological activities. wikipedia.org A major future challenge in the chemistry of this compound is its incorporation into asymmetric catalytic transformations. rsc.org
This research avenue is still in its nascent stages but holds immense promise. The development of methods for the facile synthesis of enantioenriched chiral secondary and tertiary potassium trifluoroborates is a crucial first step, providing the essential chiral building blocks for further reactions. researchgate.net The broader field of asymmetric catalysis is exploring the use of chiral catalysts that can control the stereochemical outcome of a reaction. mdpi.com For instance, chiral potassium-based Brønsted bases have been designed for asymmetric tandem reactions, and hydrogen bonding phase-transfer catalysis with potassium fluoride has enabled the enantioselective synthesis of β-fluoroamines. chemrxiv.orgnih.gov The next frontier will be to apply these principles to reactions involving this compound as a prochiral or achiral substrate, using a chiral catalyst to induce stereoselectivity and forge new chiral centers with high enantiomeric excess. Success in this area would represent a significant leap in the synthetic utility of this versatile reagent.
Novel Synthetic Applications in Diverse Chemical Disciplines
The unique stability and reactivity of this compound make it an ideal candidate for novel applications in various scientific disciplines, particularly in medicinal chemistry and materials science. nih.govambeed.comcymitquimica.com
A key emerging application is its use in the late-stage functionalization (LSF) of complex molecules. acs.orgnih.gov LSF is a powerful strategy to modify bioactive compounds, such as drugs, to fine-tune their properties. nih.gov Researchers have successfully used this compound in electrochemical rhodium-catalyzed C-H ethylation of purine (B94841) derivatives, which are core structures in many biologically active molecules. acs.orgnih.gov This demonstrates its potential for creating analogues of existing drugs with potentially improved efficacy or metabolic stability. nih.gov A notable example is its use in a Suzuki coupling reaction to prepare benzamidobenzoic acids, which have been investigated as inhibitors of a hexokinase enzyme in kinetoplastid parasites, highlighting its role in developing new antiparasitic agents. nih.gov
While direct applications in materials science are less documented for the ethyl derivative, the closely related potassium vinyltrifluoroborate is used in polymerization reactions and the synthesis of materials for dye-sensitized solar cells. This suggests a clear future path for exploring this compound and its derivatives as building blocks for new polymers and functional organic materials.
Table 3: Novel Synthetic Applications of this compound
| Discipline | Application | Reaction Type | Significance | Reference |
|---|---|---|---|---|
| Medicinal Chemistry | Late-Stage Functionalization | Electrochemical Rh-Catalyzed C-H Ethylation | Modification of bioactive purine and diazepam scaffolds to create novel drug analogues. | acs.org, nih.gov |
| Medicinal Chemistry | Antiparasitic Agent Synthesis | Suzuki-Miyaura Coupling | Synthesis of benzamidobenzoic acid inhibitors of a key parasite enzyme (hexokinase 1). | nih.gov |
| Organic Synthesis | Alkene Derivative Synthesis | Suzuki-Miyaura Coupling | Coupling with alkenyl bromides to produce substituted alkenes. | nih.gov, |
Q & A
Q. What are the key physicochemical properties of potassium ethyltrifluoroborate relevant to experimental design?
this compound (CAS 44248-07-9, C₂H₅BF₃K) is moisture-sensitive and thermally stable up to 80–84°C. Its storage requires inert gas (N₂ or Ar) and refrigeration (2–8°C) to prevent hydrolysis . For reactions in aqueous or protic solvents, ensure anhydrous conditions to avoid decomposition. The compound’s low solubility in polar solvents (e.g., acetone, acetonitrile) necessitates optimization of solvent systems for homogeneous reactions .
Q. What safety protocols are critical when handling this compound?
Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as it is a Category 1B skin irritant . Work in a fume hood to minimize inhalation risks. Contaminated waste must be segregated and disposed of via certified hazardous waste services . In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Q. How is this compound typically synthesized, and what are common impurities?
The compound is synthesized via nucleophilic substitution (SN2) of potassium bromomethyltrifluoroborate with ethylating agents. Key impurities include residual boronic acids and inorganic salts (e.g., KBr). Purification via Soxhlet extraction with non-polar solvents (e.g., hexane) improves yield and purity .
Q. What are its primary applications in organic synthesis?
It is widely used in Suzuki-Miyaura cross-couplings to form C–C bonds with aryl/heteroaryl chlorides. The trifluoroborate group enhances stability and reduces proto-deboronation compared to boronic acids, enabling reactions under milder conditions (e.g., room temperature, aqueous media) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in cross-coupling reactions with this compound?
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1 v/v) at 60°C.
- Base optimization : Use K₂CO₃ or Cs₂CO₃ to maintain pH > 9, preventing BF₃⁻ hydrolysis.
- Molar ratios : A 1:1.2 substrate:trifluoroborate ratio minimizes side reactions .
Monitor reaction progress via <sup>19</sup>F NMR to detect boron-containing intermediates .
Q. What analytical methods are most effective for characterizing this compound and its derivatives?
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm ethyl group integration and absence of boronic acid peaks.
- <sup>11</sup>B/<sup>19</sup>F NMR : Verify trifluoroborate structure (δ ~3 ppm for <sup>11</sup>B; δ ~−140 ppm for <sup>19</sup>F).
- XRD : Assess crystallinity and salt formation with counterions (e.g., K⁺).
- Elemental analysis : Ensure <95% purity by quantifying C, H, B, and F .
Q. How can researchers resolve contradictions in reported reactivity data across studies?
- Systematic reviews : Apply PRISMA guidelines to evaluate methodological biases (e.g., solvent purity, catalyst lot variability) .
- Meta-analysis : Compare datasets using Cochrane criteria to identify statistically significant trends (e.g., temperature effects on yield) .
- Control experiments : Replicate disputed reactions under standardized conditions (e.g., anhydrous DMF, inert atmosphere) .
Q. What strategies mitigate decomposition during long-term storage?
Q. How can computational modeling enhance the design of trifluoroborate-based reactions?
- DFT calculations : Predict transition states for cross-coupling steps to identify rate-limiting barriers.
- Solvent modeling : Use COSMO-RS to optimize solvent polarity for solubility and reactivity.
- Retrosynthetic AI tools : Leverage platforms like Pistachio or Reaxys to propose novel synthetic routes .
Q. What environmental and regulatory considerations apply to its use in academic labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
